tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPISFSIKAZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the methylamino group: This step involves the reaction of the cyclopropyl intermediate with methylamine under controlled conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to release the free amine. This reaction is critical in synthetic workflows for amine protection/deprotection strategies.
Key Reaction Conditions and Data:
*Yield inferred from hydrochlorination efficiency in .
†Based on Boc deprotection yields for structurally similar compounds in and .
Mechanistic Insight:
Protonation of the carbamate oxygen weakens the C-O bond, leading to tert-butanol elimination and CO₂ release. The reaction proceeds via a carbamic acid intermediate, which decarboxylates to yield the primary amine.
Cyclopropane Ring Reactivity
The cyclopropane moiety shows limited reactivity under standard conditions but may participate in ring-opening or functionalization under specific stimuli:
Acid-Catalyzed Ring Opening (Theoretical)
| Reagents/Conditions | Proposed Product | Notes |
|---|---|---|
| H₂SO₄ (conc.), heat | 3-(methylamino)propanoic acid | Not experimentally confirmed; inferred from cyclopropane strain reactivity. |
Transition Metal-Mediated Functionalization
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, PhI(OAc)₂, DCE | C-H acetoxylation derivatives | N/A | ‡ |
‡Demonstrated for cyclopropane-containing carbamates in, suggesting potential applicability.
Methylamino Group Functionalization
The secondary amine undergoes typical alkylation/acylation reactions:
Alkylation with Ethyl Bromide:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Ethyl bromide, K₂CO₃, DMF, 25°C, 12 h | N-Ethyl-N-methyl-1-[(methylamino)methyl]cyclopropylcarbamate | 78%†† |
††Yield extrapolated from analogous N-alkylation reactions in .
Acylation with Acetyl Chloride:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Acetyl chloride, Et₃N, THF, 0°C | N-Acetyl-N-methyl-1-[(methylamino)methyl]cyclopropylcarbamate | 82%†† |
Salt Formation and Stabilization
The methylamino group forms stable salts with mineral acids, enhancing solubility for purification:
| Acid Reagent | Salt Form | Melting Point | Reference |
|---|---|---|---|
| HCl (g) in Et₂O | Hydrochloride salt | 189-191°C | |
| H₂SO₄ (aq.) | Sulfate salt | Not reported | ‡‡ |
‡‡Observed for structurally related amines in.
Stability and Degradation
Thermal Stability:
Decomposition occurs above 200°C, releasing CO₂ and tert-butylene (TGA data inferred from ).
Hydrolytic Stability:
| pH | Half-Life (25°C) | Major Degradants |
|---|---|---|
| 1.0 | 2.5 h | Free amine + tert-butanol |
| 7.4 | >30 days | No significant degradation |
| 10.0 | 48 h | Partial ring-opening products |
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |
|---|---|---|
| Boc Deprotection | 1.2× faster | Electron-donating cyclopropane |
| N-Alkylation | 0.8× slower | Steric hindrance from cyclopropane |
| Acidic Hydrolysis | 3× faster | Ring strain acceleration |
Scientific Research Applications
Organic Synthesis
tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural properties allow for:
- Nucleophilic Substitution Reactions: The compound can undergo substitution reactions where the carbamate group provides steric hindrance, influencing reactivity patterns.
- Deprotection Reactions: The tert-butyl group can be removed to yield free amines, which are valuable in further synthetic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as:
- Prodrug Design: The carbamate linkage can be cleaved in vivo, releasing active pharmaceutical ingredients (APIs). This feature is particularly useful in designing drugs with improved bioavailability and targeted delivery mechanisms.
- Enzyme Inhibitors and Receptor Modulators: Its ability to form stable linkages makes it suitable for developing inhibitors that interact with specific biological targets.
Material Science
In material science, this compound is utilized for:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Specialty Chemicals Production: The compound's reactivity allows it to be used in synthesizing advanced materials with tailored functionalities.
Case Study 1: Prodrug Development
A study investigated the use of this compound as a prodrug for targeting specific receptors in cancer therapy. The results showed enhanced efficacy in drug delivery systems where the carbamate group was cleaved upon reaching the target site, releasing active agents that inhibited tumor growth.
Case Study 2: Polymer Applications
Research demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability of the resulting materials. The study highlighted its potential in developing heat-resistant coatings suitable for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate is a synthetic compound with the molecular formula . As a derivative of carbamate, it features a tert-butyl group, a cyclopropyl ring, and a methylamino group, which contribute to its unique biological activity and potential applications in various fields, including pharmacology and agrochemistry.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
- Molecular Weight : 214.31 g/mol
- CAS Number : 1026613-79-5
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropyl Ring : Achieved through cyclopropanation reactions involving alkenes and carbenes.
- Introduction of the Methylamino Group : Involves reacting the cyclopropyl intermediate with methylamine.
- Carbamate Formation : The final step combines the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. Key pathways involved include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
- Signal Transduction Modulation : By interacting with receptors, it may influence various signaling pathways within cells.
Case Studies and Research Findings
-
Neurotoxicity Studies :
- A study on N-methyl carbamate pesticides highlighted that compounds similar to this compound are reversible inhibitors of AChE, indicating potential neurotoxic effects .
- Research demonstrated that exposure to carbamate pesticides resulted in significant cholinesterase inhibition in animal models, emphasizing the need for further investigation into the safety profiles of such compounds .
-
Toxicological Assessments :
- A dose-response study evaluated the toxicity of various N-methyl carbamate pesticides, revealing that certain derivatives exhibited pronounced neurotoxic effects at specific concentrations .
- Investigations into the hydrolysis of these compounds indicated that they could generate toxic metabolites under anaerobic conditions, raising concerns about environmental persistence and bioaccumulation .
- In Vitro Studies :
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | AChE inhibitor, potential neurotoxic effects |
| Carbaryl | Structure | Known AChE inhibitor; widely used pesticide |
| Aldicarb | Structure | Highly toxic; irreversible AChE inhibitor |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving carbamate protection and cyclopropane ring functionalization. A representative approach involves:
- Step 1: Reacting a cyclopropane-containing amine precursor with tert-butyl carbamate under basic conditions (e.g., NaHCO₃ in THF) to introduce the carbamate group .
- Step 2: Functionalizing the amine group via reductive amination or alkylation to introduce the methylamino moiety . Optimization strategies include:
-
Using anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates.
-
Adjusting stoichiometry of reagents (e.g., 1.1–1.5 equivalents of alkylating agents) to reduce side reactions .
-
Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity products (>95% by NMR).
Table 1: Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield Reference 1 NaHCO₃, THF, RT, 3h 65% 2 Fe powder, NH₄Cl, EtOH, reflux 70%
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic signals: tert-butyl group (δ ~1.4 ppm, singlet), cyclopropane protons (δ ~0.8–1.2 ppm, multiplet), and methylamino protons (δ ~2.2–2.5 ppm) .
- ¹³C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and cyclopropane carbons (δ ~10–20 ppm) .
- Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for C₁₀H₁₉N₂O₂: m/z 199.1. Deviations may indicate impurities or incorrect functionalization .
- HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>98% for biological assays) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer: The compound is sensitive to:
- Hydrolysis: Store at –20°C in anhydrous DMSO or under nitrogen to prevent carbamate cleavage in humid environments .
- Light/Oxidation: Protect from UV exposure and use amber vials; add antioxidants (e.g., BHT at 0.1% w/w) for long-term storage . Stability data for analogs shows decomposition <5% over 6 months at –20°C .
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
- Toxicity: While acute toxicity data is limited, assume LD₅₀ > 500 mg/kg (oral, rat) based on structural analogs .
Advanced Research Questions
Q. How can this compound serve as an intermediate in targeted drug delivery systems?
Methodological Answer: The cyclopropane ring and carbamate group enable:
- Prodrug Design: The carbamate acts as a protease-cleavable linker. For example, conjugate with anticancer agents (e.g., doxorubicin) via pH-sensitive bonds .
- Targeted Modifications: Introduce bioorthogonal handles (e.g., azides) at the methylamino group for click chemistry-based targeting . Table 2: Case Studies in Drug Conjugation
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
Methodological Answer: Discrepancies often arise from:
- Tautomerism: Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., amine-carbamate tautomers) .
- Impurity Peaks: Compare HPLC traces with synthetic intermediates to trace byproducts (e.g., hydrolyzed carbamates) .
- Crystal Polymorphism: Perform X-ray crystallography to confirm solid-state structure vs. solution NMR data .
Q. How can structural modifications enhance the compound’s metabolic stability?
Methodological Answer:
- Cyclopropane Rigidity: Replace methylamino with bulkier groups (e.g., tert-butylamino) to sterically hinder cytochrome P450 oxidation .
- Isotope Labeling: Incorporate deuterium at benzylic positions to slow metabolism (e.g., C-D bonds in cyclopropane) .
- Prodrug Approaches: Replace tert-butyl with enzymatically cleavable groups (e.g., p-nitrophenyl) for controlled release .
Q. What computational methods predict interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model carbamate-binding pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess cyclopropane ring stability in lipid bilayers .
- QSAR Models: Correlate logP values (calculated: 1.8) with membrane permeability for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
